molecular formula C14H13NO B1330263 1,2-Diphenyl-1-ethanone oxime CAS No. 952-06-7

1,2-Diphenyl-1-ethanone oxime

Cat. No. B1330263
CAS RN: 952-06-7
M. Wt: 211.26 g/mol
InChI Key: PWCUVRROUAKTLL-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1-ethanone oxime and its derivatives are a class of organic compounds that have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of an oxime group (-C=NOH) attached to a ketone, which is flanked by phenyl groups. The oxime function is known to participate in hydrogen bonding and can act as a ligand in coordination chemistry .

Synthesis Analysis

The synthesis of these compounds typically involves the reaction of a corresponding ketone with hydroxylamine or its derivatives. For instance, the synthesis of 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanone oxime was achieved by reacting 2-aminopyrmidine with benzylmonooxime under reflux conditions in methanol with a drop of acetic acid . Similarly, other derivatives have been synthesized using related methods, with variations in the starting materials and reaction conditions to yield different substituted oximes .

Molecular Structure Analysis

The molecular structure of these oximes has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. X-ray diffraction studies have revealed intermolecular hydrogen bonding networks and crystal packing controlled by homomeric oxime-oxime interactions and cooperative oxime-N(pyridyl) and CH/π interactions . DFT calculations and Hirshfeld surface analysis have been employed to understand the geometry, electronic transitions, and noncovalent interactions within the molecules .

Chemical Reactions Analysis

1,2-Diphenyl-1-ethanone oximes are reactive intermediates that can participate in various chemical reactions. They have been used as ligands in the formation of metal complexes, where they coordinate to metal centers through the nitrogen of the oxime group . These complexes have shown catalytic activity in oxidation reactions using hydrogen peroxide as a terminal oxidant . Additionally, the oxime group can undergo further transformations, such as Beckmann rearrangement or dehydrogenation, leading to the formation of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-diphenyl-1-ethanone oximes are influenced by their molecular structure. The presence of the oxime group and substituents on the phenyl rings can affect properties such as melting points, solubility, and spectral characteristics. Mass spectrometry has been used to study the fragmentation patterns of these compounds, revealing insights into their stability and reactivity . The spectral data, including UV-Vis, IR, and NMR, provide information on the electronic structure and the nature of the substituents .

Scientific Research Applications

Complex Formation with Metal Ions

1,2-Diphenyl-1-ethanone oxime has been utilized in synthesizing complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes have potential applications in medicine, industry, and biochemistry. The ligand's ability to bind with different metals can be leveraged in developing metal-based drugs, sensors, or catalysts (Numan, Issa, & Khalid, 2008).

Heterocyclic Synthesis

1,2-Diphenyl-1-ethanone oxime is a precursor in the synthesis of various heterocyclic systems. These heterocycles are of significant interest due to their widespread applications in pharmaceuticals, agrochemicals, and material sciences (Singh & Singh, 2004).

Extraction of Metals

This compound has also been explored for the extraction of metals like copper from acidic solutions. Such research is valuable for refining processes and environmental remediation techniques (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Structural Analysis and Bonding Networks

1,2-Diphenyl-1-ethanone oxime forms intermolecular hydrogen bonding networks, which are crucial in understanding molecular interactions and designing new molecules with desired properties. Structural studies of its derivatives reveal insights into hydrogen bonding and molecular dynamics (Alcalde et al., 2008).

Template Synthesis and Biological Activities

In template synthesis, 1,2-Diphenyl-1-ethanone oxime derivatives have been used to create macrocyclic complexes with potential antimicrobial, nematicidal, and pesticidal activities. These findings are significant for developing new bioactive compounds (Masih, Fahmi, & Rajkumar, 2013).

Exploration in Anticancer Research

Recent studies have focused on the derivatives of 1,2-Diphenyl-1-ethanone oxime for potential anticancer properties. Such research is crucial for discovering new therapeutic agents for cancer treatment (Kosmalski et al., 2022).

Safety And Hazards

According to the classification provided by companies to ECHA in REACH registrations, this substance is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1,2-diphenyl-, oxime

CAS RN

952-06-7
Record name Ethanone, 1,2-diphenyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-diphenylethanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728
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Synthesis routes and methods I

Procedure details

A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2 L of absolute ethanol and 600 mL of water was treated with hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol). The solution was then warmed to reflux for 2 hours. The reaction mixture was then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature whereupon crystals of pure oxime formed which were isolated by filtration and air dried to afford 415.4 g, 95%, mp 94°-96° C. of pure deoxybenzoin oxime.
Quantity
407.4 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diphenylethanone (19.6 g, 100 mmol) and hydroxyl ammonium chloride (13.9 g, 200 mmol) in absolute ethanol (200 ml) was heated at reflux for 4 h. The solvent was evaporated in vacuo and the residue extracted with dichloromethane (2×100 ml). The combined organic phases were washed with water (2×50 ml) and brine (10 ml) and dried (MgSO4). The solvent was evaporated in vacuo and the residue left for crystallisation. The crystallised product was suspended in n-heptane/diethylether 20/1 and the precipitate collected to give 5.1 g of 1,2-diphenylethanone oxime.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Singh, AK Singh - Synthesis, 2004 - thieme-connect.com
A useful sequence of reactions for the synthesis of a variety of heterocyclic systems is described. The reaction of benzoin-α-oxime (2-hydroxy-1, 2-diphenyl-1-ethanone oxime) with …
Number of citations: 18 www.thieme-connect.com

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